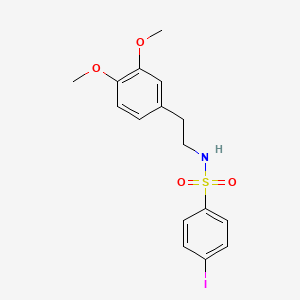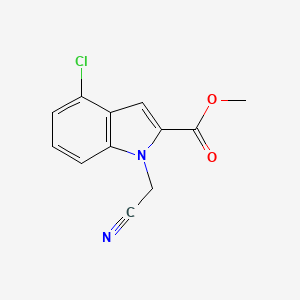
3-amino-6-methyl-1H-pyrimidine-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-methyl-1H-pyrimidine-2,4-dithione is a heterocyclic compound that contains a pyrimidine ring with amino and methyl substituents, as well as two thioketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-methylpyrimidine-2,4-dione with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene. The reaction is carried out under reflux conditions, leading to the formation of the desired dithione compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-methyl-1H-pyrimidine-2,4-dithione can undergo various chemical reactions, including:
Oxidation: The thioketone groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-amino-6-methyl-1H-pyrimidine-2,4-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioketone groups may also play a role in redox reactions, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-1H-pyrimidine-2,4-dithione
- 3-amino-1H-pyrimidine-2,4-dithione
- 6-amino-1-methyl-1H-pyrimidine-2,4-dithione
Uniqueness
3-amino-6-methyl-1H-pyrimidine-2,4-dithione is unique due to the presence of both amino and methyl groups on the pyrimidine ring, as well as the two thioketone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-amino-6-methyl-1H-pyrimidine-2,4-dithione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVLZALXRGVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N(C(=S)N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide](/img/structure/B2957258.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea](/img/structure/B2957259.png)


![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)
![5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B2957276.png)
